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Introduction
Heart failure (HF) is a complex clinical syndrome often characterized by impaired cardiac

contractility and an increased risk of life-threatening arrhythmias. A key pathological

mechanism contributing to these dysfunctions is a diastolic leak of calcium (Ca2+) from the

sarcoplasmic reticulum (SR) via the cardiac ryanodine receptor (RyR2). This Ca2+ leak

depletes SR stores, weakening systolic contraction, and elevates diastolic Ca2+ levels, which

can trigger arrhythmias. Consequently, stabilizing RyR2 has emerged as a promising

therapeutic strategy.

This guide provides a head-to-head comparison of two prominent RyR2-stabilizing compounds,

JTV-519 (also known as K201) and ARM210 (also known as S48168), based on available

preclinical data in heart failure models. While both agents target the same underlying

pathology, the extent of published evidence in heart failure models differs significantly. JTV-519

has been extensively studied in various preclinical HF settings, whereas ARM210, a newer

clinical-stage compound, has more published data in the context of genetic myopathies and

arrhythmias, with limited specific data in common HF models.
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Both JTV-519 and ARM210 are 1,4-benzothiazepine derivatives designed to reduce

pathological Ca2+ leak by stabilizing the RyR2 channel. In heart failure, RyR2 channels can

become hyperphosphorylated by protein kinase A (PKA), leading to the dissociation of the

stabilizing subunit calstabin2 (also known as FKBP12.6).[1] This dissociation increases the

channel's open probability during diastole, causing the detrimental Ca2+ leak.[1]

JTV-519 and ARM210 act by increasing the affinity of calstabin2 for the RyR2 channel, even in

its hyperphosphorylated state.[2][3] This action restores the integrity of the RyR2

macromolecular complex, stabilizes the channel in its closed state, and mitigates the diastolic

Ca2+ leak.[2][4] ARM210 is part of a class of next-generation RyR stabilizers known as

"Rycals," which are designed to act as allosteric modulators that preferentially bind to and

repair leaky RyR channels.[5][6]

Healthy State Heart Failure State Treatment Effect

RyR2 Channel
(Closed)

Calstabin2

Bound

SR Ca2+ No Diastolic
Ca2+ Leak

PKA Hyper-
phosphorylation

RyR2 Channel
(Leaky)

Calstabin2

Dissociated

Diastolic
Ca2+ Leak

SR Ca2+

RyR2 Channel
(Stabilized)

Calstabin2

Re-associated

JTV-519 / ARM210

Enhances Binding

Reduced Diastolic
Ca2+ Leak

Click to download full resolution via product page

Figure 1: Mechanism of RyR2 stabilization by JTV-519 and ARM210 in heart failure.
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JTV-519 has been evaluated in multiple animal models of heart failure, demonstrating

beneficial effects on cardiac function and calcium handling.

Quantitative Data Summary
Model

Key
Parameter

Control/Pla
cebo

JTV-519
Treated

Outcome Citation

Mouse (Post-

MI)

Ejection

Fraction
31.1 ± 3.1% 45.8 ± 5.1%

Significant

Improvement
[7]

Mouse (Post-

MI)

RyR2 Open

Probability

(Diastole)

0.48 ± 0.08 0.03 ± 0.02
Significant

Reduction
[7]

Dog (Pacing-

Induced HF)

LV

Systolic/Diast

olic Function

Impaired
Largely

Preserved

Prevention of

Dysfunction
[8]

Dog (Pacing-

Induced HF)

Spontaneous

Ca2+ Leak

from SR

Prominent Inhibited
Reduction of

Leak
[8]

Murine

Cardiomyocyt

es (Ouabain-

induced Ca2+

overload)

Ca2+ Spark

Frequency
Increased

Significantly

Decreased

Reduction of

Leak
[9]

Human

Ventricular

Trabeculae

(Ouabain-

induced Ca2+

overload)

Diastolic

Function
Impaired Improved

Prevention of

Dysfunction
[9]

Experimental Protocols: Key Methodologies
1. Murine Myocardial Infarction (MI) Model

Animal Model: Wild-type and calstabin-2 knockout mice were used.[7]
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Surgical Procedure: Myocardial infarction was induced by permanent ligation of the left

anterior descending (LAD) coronary artery.[7]

Drug Administration: Mice were randomized to receive either JTV-519 (0.5 mg/kg/h) or

placebo via implantable osmotic pumps for 28 days post-MI.[3]

Functional Assessment: Cardiac function was assessed by echocardiography at 21 days

post-MI to measure parameters like ejection fraction.[7]

Molecular Analysis: Sarcoplasmic reticulum vesicles were isolated from cardiac tissue to

perform co-immunoprecipitation experiments assessing the amount of calstabin-2 bound to

RyR2 and single-channel recordings to determine RyR2 open probability.[7]

2. Canine Pacing-Induced Heart Failure Model

Animal Model: Dogs were used to model tachycardia-induced heart failure.[8][10]

Procedure: Heart failure was induced by 4 weeks of rapid right ventricular pacing.[8]

Drug Administration: A subset of dogs received continuous intravenous infusion of JTV-519

(12 mg/kg per day) during the 4-week pacing period.[8]

Functional Assessment: Left ventricular (LV) systolic and diastolic functions were evaluated

to assess the degree of heart failure.[8]

Biochemical Analysis: SR vesicles were isolated from LV muscle to measure Ca2+ uptake

and leak.[8] The stoichiometry of FKBP12.6 (calstabin2) binding to RyR2 was also

determined.[8]

ARM210 (S48168): A Novel Rycal in Development
ARM210 is a clinical-stage Rycal being developed for diseases caused by leaky RyR channels.

[3][5] While its primary indications in clinical trials are for RYR1-related myopathies and

Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), a genetic arrhythmia

syndrome involving RyR2 mutations, the underlying mechanism of repairing leaky RyR

channels is highly relevant to heart failure.[1][5][6]
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Preclinical and Clinical Evidence
Publicly available, peer-reviewed literature on the effects of ARM210 in established, non-

genetic heart failure models (e.g., post-MI, pressure overload) is limited. However, company

communications state that Rycals have shown beneficial effects on cardiac muscle in animal

models of heart disease.[10]

Duchenne Muscular Dystrophy (DMD) Model: In the mdx mouse model of DMD, which

exhibits a cardiac pathology, ARM210 was investigated. The study noted that leaky RyR2 is

considered responsible for cardiac failure in these mice and predicted the potential

usefulness of ARM210 in treating these cardiac symptoms.[9] However, the primary focus of

the published study was on skeletal muscle function.[2][9]

Clinical Trials for Other Indications: ARM210 has completed a Phase 1b trial for RYR1-

related myopathies, where it was found to be safe and well-tolerated, with preliminary signs

of efficacy in reducing fatigue and improving muscle strength.[11][12][13] It is also in a Phase

2 trial for CPVT, which directly involves leaky RyR2 channels in the heart.[1][5][6]

The lack of specific published data in common HF models makes a direct quantitative

comparison with JTV-519 challenging at this time.
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Figure 2: Generalized workflow for preclinical testing of RyR2 stabilizers in HF models.
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Feature JTV-519 (K201) ARM210 (S48168)

Mechanism
RyR2 stabilizer, enhances

calstabin2 binding

RyR2 stabilizer (Rycal),

enhances calstabin2 binding,

repairs leaky channels

Preclinical HF Data
Extensive, published data

available

Limited published data in

common HF models; effects

inferred from mechanism and

other disease models

HF Models Tested

Post-myocardial infarction

(mouse), pacing-induced

(dog), Ca2+ overload (murine,

human cells)

Cardiac effects studied in the

context of Duchenne Muscular

Dystrophy (mdx mouse)

Key HF Outcomes

Improved ejection fraction,

preserved LV function, reduced

diastolic Ca2+ leak

Potential for cardiac benefit

predicted but not quantitatively

demonstrated in published HF

studies

Development Status
Widely used as a preclinical

research tool

Clinical-stage development

(Phase 2 for CPVT, Phase 1b

completed for RYR1-RM)

In conclusion, both JTV-519 and ARM210 target a fundamental pathological mechanism in

heart failure—the diastolic Ca2+ leak through RyR2 channels. JTV-519 is a well-characterized

compound with a robust body of public-domain evidence demonstrating its efficacy in improving

cardiac function and calcium handling in multiple, diverse preclinical heart failure models. It

serves as a crucial tool for validating RyR2 stabilization as a therapeutic concept.

ARM210 is a promising next-generation, clinical-stage Rycal with the same fundamental

mechanism of action. While it has shown promise in treating other RyR-mediated diseases,

there is currently a lack of published, peer-reviewed data specifically detailing its effects in

common preclinical models of heart failure. As ARM210 progresses through clinical

development, particularly for the cardiac channelopathy CPVT, further data on its potential

application in the broader context of heart failure may become available. For researchers in the

field, JTV-519 remains the benchmark compound for preclinical heart failure studies, while
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ARM210 represents a clinically advancing agent that warrants further investigation in this

indication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8050390#head-to-head-comparison-of-jtv-519-and-
arm210-in-heart-failure-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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